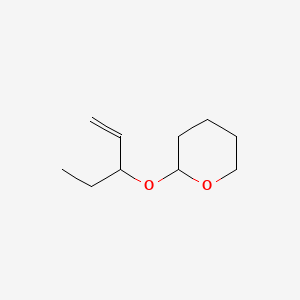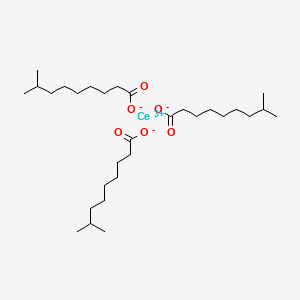
Cerium(III) isodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) isodecanoate is a chemical compound with the molecular formula C30H57CeO6 . It is a cerium salt of isodecanoic acid, where cerium is in the +3 oxidation state. Cerium is a rare earth element, and its compounds are known for their unique chemical properties, including catalytic activity and redox behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(III) isodecanoate can be synthesized through the reaction of cerium(III) chloride with isodecanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the cerium salt. The general reaction can be represented as:
CeCl3+3C10H20O2→Ce(C10H19O2)3+3HCl
Industrial Production Methods: Industrial production of this compound often involves a similar synthetic route but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. Solvent extraction and precipitation techniques are commonly employed to isolate and purify the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cerium(IV) compounds. This reaction is facilitated by strong oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced back to cerium(III) from cerium(IV) using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the isodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Various organic ligands, typically under reflux conditions.
Major Products Formed:
Oxidation: Cerium(IV) oxide.
Reduction: Cerium(III) compounds.
Substitution: New cerium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cerium(III) isodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of cerium(III) isodecanoate is primarily based on its redox behavior. Cerium can easily switch between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This property is exploited in various applications, such as catalysis and antioxidant activity. The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the stabilization of free radicals .
Vergleich Mit ähnlichen Verbindungen
- Cerium(III) acetate
- Cerium(III) nitrate
- Cerium(III) chloride
Comparison: Cerium(III) isodecanoate is unique due to its specific ligand, isodecanoate, which imparts distinct solubility and reactivity characteristics compared to other cerium(III) compounds. For instance, cerium(III) acetate and cerium(III) nitrate are more commonly used in aqueous solutions, while this compound is more soluble in organic solvents, making it suitable for different types of reactions and applications .
Eigenschaften
CAS-Nummer |
94246-94-3 |
|---|---|
Molekularformel |
C30H57CeO6 |
Molekulargewicht |
653.9 g/mol |
IUPAC-Name |
cerium(3+);8-methylnonanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-9(2)7-5-3-4-6-8-10(11)12;/h3*9H,3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
QUUXLKICDAEGSD-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



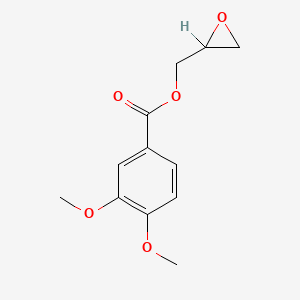

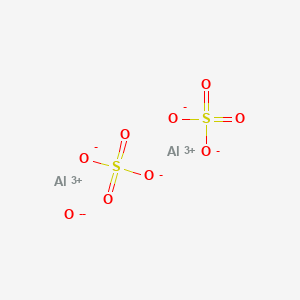

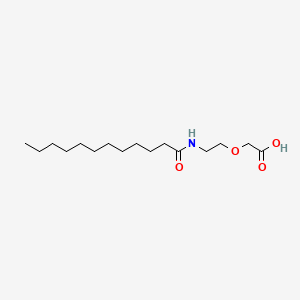

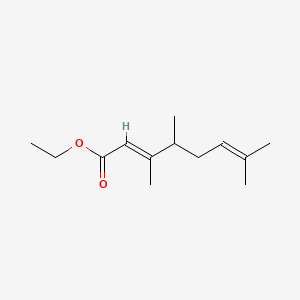

![Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate](/img/structure/B15176678.png)



